molecular formula C10H20O2 B14334400 4,5-dimethyloctanoic Acid CAS No. 102877-57-6

4,5-dimethyloctanoic Acid

Cat. No.: B14334400
CAS No.: 102877-57-6
M. Wt: 172.26 g/mol
InChI Key: XDXGYWWRGNESEZ-UHFFFAOYSA-N
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Description

4,5-Dimethyloctanoic Acid ( 102877-57-6) is an organic compound with the molecular formula C 10 H 20 O 2 and a molecular weight of 172.26 g/mol . It is a branched-chain, medium-chain fatty acid. This compound was identified as a unique constituent in Indonesian royal jelly samples from Banjarnegara, highlighting how the chemical profile of natural products can vary with geographical origin . Research Applications and Value: Branched-chain fatty acids like this compound are of significant interest in scientific research. Studies on structurally similar medium-chain fatty acids (both straight and branched) have shown potent activity in models of seizure control, demonstrating significantly enhanced performance compared to standard treatments like Valproate (VPA) . These related compounds are investigated for their neuroprotective effects and reduced potential for certain side effects, suggesting a valuable research pathway for neurological disorders . The presence of this compound in royal jelly also points to its potential relevance in cosmetic and bio-supplement research, as these products are valued for their moisturizing and stabilizing properties . Mechanism of Action: The specific mechanism of action for this compound is an area of active research. For analogous branched medium-chain fatty acids studied in seizure models, the activity appears to be independent of the histone deacetylase (HDAC) inhibitory pathway that is associated with the teratogenicity of other drugs . This indicates a potentially novel mechanism for seizure control that remains to be fully elucidated. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102877-57-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,5-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2/c1-4-5-8(2)9(3)6-7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

XDXGYWWRGNESEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CCC(=O)O

Origin of Product

United States

Occurrence and Natural Biogenesis

Identification in Biological Systems

4,5-dimethyloctanoic acid is a rare, polymethyl-substituted fatty acid that has been identified in the submerged mycelium of the fungus Claviceps purpurea. acs.org The discovery was notable because fatty acids with vicinal (adjacent) methyl groups, such as the 4,5-dimethyl structure, are highly unusual in nature. acs.org Most branched-chain fatty acids found in biological systems have their methyl groups separated by at least one methylene (B1212753) group. acs.org

The identification of this compound in Claviceps purpurea strain CP 7/5/35 was confirmed through rigorous analytical methods, including mass spectrometry (MS), 13C nuclear magnetic resonance (NMR), 1H NMR, and oxidative cleavage. acs.org Prior to its discovery in this fungus, the compound was known to science only through total synthesis. acs.org The presence of this unique fatty acid suggests the existence of a specialized enzyme complex within Claviceps purpurea, possibly with a low degree of specificity, that is responsible for its production. acs.org

Table 1: Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₂₀O₂ nih.gov
Molecular Weight 172.26 g/mol nih.gov

| CAS Number | 102877-57-6 | nih.gov |

Biosynthetic Pathways and Precursors

The biogenesis of this compound is believed to follow a unique biosynthetic pathway that diverges from typical fatty acid synthesis. acs.org Researchers have proposed a pathway based on the unusual vicinal dimethyl branching pattern observed in the molecule. The initial condensation step is thought to involve the common fatty acid precursors, acetyl-CoA and malonyl-CoA. acs.org

The origin of the two adjacent methyl groups is hypothesized to come from different precursors, which is a rare event in fatty acid biosynthesis. acs.org

The 4-methyl group is likely derived from the methyl group of methylmalonyl-CoA , a common precursor for branched-chain fatty acids. acs.org

The 5-methyl group is proposed to originate from S-adenosylmethionine (SAM) , a universal methyl group donor in many biological reactions. acs.org

This proposed pathway, incorporating two different sources for the vicinal methyl groups, highlights a distinctive enzymatic mechanism in Claviceps purpurea. acs.org

Advanced Chemical Synthesis Methodologies

General Synthetic Strategies for Branched Octanoic Acids

The creation of a branched eight-carbon carboxylic acid backbone can be achieved through several reliable synthetic routes. These strategies focus on building the carbon framework and then introducing or revealing the carboxylic acid functionality.

Alkylation is a fundamental process for forming carbon-carbon bonds. wikipedia.org In the context of synthesizing branched octanoic acids, this typically involves the reaction of a nucleophilic carbanion with an electrophilic alkylating agent. One common approach is the alkylation of ester enolates. For example, the enolate of an octanoic acid ester can be formed using a strong base and then reacted with an alkyl halide. To achieve a dim-ethyl substitution pattern, this process may need to be performed sequentially.

Modern methods have expanded the scope of these reactions. For instance, palladium-catalyzed asymmetric allylic alkylation of N-acylbenzoxazolinone-derived enol carbonates serves as a general method for the alkylation of ester enolate equivalents. nih.gov This allows for the synthesis of enantioenriched products that can be readily converted to various carboxylic acid derivatives. nih.gov Lewis acid-induced hydro-alkylation using alkyl chloroformates also provides a pathway to saturated alkyl-branched fatty compounds from unsaturated precursors. uni-oldenburg.de

Table 1: Examples of Alkylation Strategies for Carboxylic Acid Derivatives

StrategySubstrate ExampleReagent(s)Product Type
Enolate AlkylationMethyl octanoate (B1194180)1. Lithium diisopropylamide (LDA) 2. Methyl iodideMethyl-branched octanoate ester
Palladium-Catalyzed AlkylationN-Acyloxazolinone1. Pd catalyst, Ligand 2. Allylic carbonateα-Allyl carboxylic acid derivative nih.gov
Lewis Acid-Induced AlkylationUnsaturated fatty esterAlkyl chloroformate, Ethylaluminum sesquichlorideSaturated alkyl-branched ester uni-oldenburg.de

Grignard Reagent Approaches

The Grignard reaction is a powerful and versatile tool for C-C bond formation. masterorganicchemistry.com A universal method for synthesizing carboxylic acids involves the carboxylation of a Grignard reagent, which is formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. organicchemistrytutor.comsavemyexams.comsavemyexams.com This nucleophilic organometallic compound readily attacks the electrophilic carbon of carbon dioxide (CO₂). libretexts.org A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of 4,5-dimethyloctanoic acid, a suitable precursor would be a 4,5-dimethylheptyl halide. This halide would be converted into the corresponding Grignard reagent (4,5-dimethylheptylmagnesium halide) and then reacted with CO₂. This method adds one carbon to the chain, directly forming the carboxyl group. libretexts.org This approach is advantageous as it can accommodate primary, secondary, or tertiary alkyl halides, although functional groups incompatible with the strongly basic Grignard reagent (like alcohols or acids) must be avoided or protected. libretexts.org

Table 2: Grignard Reagent Carboxylation Scheme

StepReactant(s)ProductPurpose
14,5-dimethylheptyl bromide + Mg4,5-dimethylheptylmagnesium bromideFormation of Grignard Reagent savemyexams.com
24,5-dimethylheptylmagnesium bromide + CO₂Halomagnesium carboxylate saltCarboxylation (C-C bond formation) libretexts.org
3Halomagnesium carboxylate salt + H₃O⁺This compoundProtonation to yield carboxylic acid masterorganicchemistry.comlibretexts.org

Oxidative Cleavage and Wittig Reaction Sequences

Oxidative cleavage is a method that breaks carbon-carbon double or triple bonds to form carbonyl-containing functional groups, including carboxylic acids. masterorganicchemistry.com Reagents like hot alkaline potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave alkenes to produce carboxylic acids. organicchemistrytutor.compressbooks.pub For this strategy to be effective, a precursor alkene with the correct substitution pattern must first be synthesized.

The Wittig reaction is a premier method for creating carbon-carbon double bonds with high regioselectivity. It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. A synthetic sequence could therefore involve:

Wittig Reaction: Couple two smaller fragments to construct the carbon skeleton of a specific 4,5-dimethyl-substituted octene.

Oxidative Cleavage: Cleave the double bond in the synthesized octene using a strong oxidizing agent like KMnO₄ to yield the target this compound. pressbooks.pub

This two-stage approach provides strategic control over the final structure by allowing for the careful design of the intermediate alkene.

Many synthetic routes, including alkylation and Grignard reactions followed by esterification, initially produce an ester derivative of the target carboxylic acid. The final step in these sequences is the hydrolysis of the ester to liberate the free carboxylic acid. numberanalytics.com This transformation can be catalyzed by either acid or, more commonly, a base. pharmacy180.com

Basic hydrolysis, known as saponification, is typically performed using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed solvent system. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is essentially irreversible and drives the reaction to completion. masterorganicchemistry.compharmacy180.com A final acidification step is then required to neutralize the salt and obtain the carboxylic acid. masterorganicchemistry.com For substrates sensitive to harsh conditions or those with poor solubility in aqueous base, milder reagents like lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture are often employed. pharmacy180.com

Table 3: Common Conditions for Ester Hydrolysis

Reagent(s)ConditionsTypeNotes
NaOH or KOH, H₂O/AlcoholHeatBasic (Saponification)Traditional method, drives reaction to completion. pharmacy180.com
LiOH, THF/H₂ORoom TemperatureBasicMilder conditions, good for sensitive substrates. pharmacy180.com
H₃O⁺ (e.g., H₂SO₄, H₂O)HeatAcidicReversible reaction, often used when base-sensitive groups are present.

Stereoselective Synthesis of this compound and Chiral Analogs

The structure of this compound contains two adjacent chiral centers (at carbons 4 and 5). The synthesis of a specific stereoisomer (e.g., (4R,5S)-4,5-dimethyloctanoic acid) requires stereoselective methods that control the three-dimensional arrangement of the atoms.

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgbccollegeasansol.ac.in This approach leverages the pre-existing stereocenters of molecules like amino acids, sugars, or terpenes to build a more complex target molecule, often preserving the original chirality. wikipedia.orgbccollegeasansol.ac.in This can be more efficient than creating chirality from achiral precursors. wikipedia.org

A hypothetical chiral pool synthesis for a stereoisomer of this compound could begin with a readily available chiral building block. For example, a multi-step sequence could be envisioned starting from a known chiral precursor like (S)-citronellol or an amino acid derivative. The existing chiral center would serve as a stereochemical anchor, and subsequent reactions would be designed to introduce the second chiral center with a specific orientation relative to the first (diastereoselective control). A chemoenzymatic, chiral-pool-based synthesis was successfully used to produce enantioenriched (S)-5-methylhept-2-en-4-one, a structurally related branched ketone, demonstrating the viability of this approach for similar molecules. mdpi.com The synthesis involved an aldol-based sequence using natural substrates and avoided harsh reagents, making it a scalable option. mdpi.com

Asymmetric Alkylation Approaches (e.g., Evans' Asymmetric Alkylation)

Asymmetric alkylation is a foundational strategy for creating chiral centers. Evans' asymmetric alkylation, in particular, stands out for its reliability and high degree of stereocontrol. This method utilizes a temporary chiral auxiliary, typically an oxazolidinone, which directs the alkylation of an attached acyl group to produce a specific stereoisomer. vulcanchem.comharvard.edu The auxiliary is then cleaved to yield the desired chiral carboxylic acid derivative. bristol.ac.ukyork.ac.uk

The general principle involves the formation of a chiral enolate from an N-acyloxazolidinone. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile (an alkyl halide) to one face of the enolate, leading to a highly diastereoselective alkylation. harvard.eduyork.ac.uk The reaction is typically carried out at low temperatures, such as -78 °C, to maximize stereoselectivity. vulcanchem.combristol.ac.uk

While direct synthesis of this compound using this method is not prominently documented in the provided literature, its power is demonstrated in the synthesis of structurally related compounds containing the crucial dimethyl-branched motif. For instance, Evans' asymmetric alkylation has been a key step in the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of the cyclodepsipeptide homophymine A. nih.gov Similarly, the synthesis of (3R)-3-amino-4,5-dimethylhexanoic acid, another bioactive compound, employs this strategy to set a key stereocenter with high enantiomeric excess (>98% ee) under optimized conditions. vulcanchem.com These examples underscore the method's applicability for constructing the chiral architecture found in this compound.

Table 1: Example of Evans' Asymmetric Alkylation in a Related Synthesis vulcanchem.com
StepReaction TypeConditionsYield (%)Enantiomeric Excess (ee, %)
1Evans AlkylationTHF, -78°C, 12 h8599
2DeprotectionLiOH, H₂O₂, THF/H₂O>90-

Stereoselective Catalytic Hydrogenation (e.g., of Enamides or Keto Esters)

Stereoselective catalytic hydrogenation is a powerful and atom-economical method for synthesizing chiral compounds by the stereocontrolled addition of hydrogen across a double bond. organicchemistrydata.org This technique is particularly effective for the asymmetric reduction of prochiral substrates like enamides and keto esters, using chiral transition-metal catalysts. acs.orgresearchgate.netnih.gov

The synthesis of compounds with contiguous stereocenters, such as those in this compound, can be effectively achieved through the hydrogenation of specifically designed precursors. A notable application is the synthesis of (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, where the stereoselective catalytic hydrogenation of a corresponding enamide was a crucial step. researchgate.net Similarly, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid involved an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. nih.gov

The success of these reactions hinges on the catalyst system, which typically consists of a transition metal (like rhodium, ruthenium, or nickel) and a chiral ligand (e.g., BINAP, DuPhos, QuinoxP*). nih.govacs.orgnih.govtcichemicals.com These chiral ligands create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer. nobelprize.org High enantioselectivities, often exceeding 99% ee, have been achieved through this methodology. acs.orgnih.gov

Dynamic kinetic resolution (DKR) is an advanced form of this method applied to substrates like α-substituted-β-ketoesters. In DKR, a chiral center that can rapidly epimerize is hydrogenated, allowing for the conversion of a racemic mixture into a single, highly enantioenriched stereoisomer, often with yields far exceeding the 50% theoretical maximum of a standard kinetic resolution. rsc.org

Table 2: Comparison of Rh-Catalyzed Asymmetric Hydrogenation of Enamides nih.gov
SubstrateChiral LigandPressure (bar H₂)Enantiomeric Excess (ee, %)Configuration
(Z)-EnamideTangPhos (L1)3098R
(Z)-EnamideDuanPhos (L2)3097R
(Z)-EnamideEt-DuPhos (L3)3096R
(E)-EnamideTangPhos (L1)3075S

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govunimi.it This approach is particularly valuable for producing enantiomerically pure compounds, as enzymes often exhibit exceptional regio- and stereoselectivity under mild reaction conditions. diva-portal.orgscielo.br Lipases are among the most commonly used enzymes in organic synthesis for their ability to catalyze the kinetic resolution of racemic alcohols and carboxylic acids. scielo.brresearchgate.net

In a typical lipase-catalyzed kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture at a much faster rate than the other. This process results in the separation of the mixture into two components: the unreacted, enantioenriched starting material and the enantioenriched product. researchgate.net

This strategy has been successfully applied to precursors of branched-chain fatty acids. In the synthesis of a chiral β-amino acid with a dimethyl-octanoic acid backbone, the enzymatic hydrolysis of a racemic β-ketoester using immobilized lipase (B570770) from Candida antarctica (Novozym 435) afforded the desired chiral β-ketoacid in quantitative yield and with high (88%) enantiomeric excess. researchgate.netmdpi.com Studies have also demonstrated the ability of Candida rugosa lipase (CRL) to resolve methyl-branched carboxylic acids with high selectivity. diva-portal.org These findings highlight the potential of chemoenzymatic methods, particularly lipase-catalyzed resolutions, as a viable route for obtaining the specific stereoisomers of this compound. globalauthorid.com

Table 3: Examples of Lipase-Catalyzed Reactions for Chiral Synthesis
EnzymeSubstrate TypeReaction TypeKey FindingReference
Candida antarctica Lipase (Novozym 435)Racemic β-KetoesterHydrolysisQuantitative yield, 88% ee of the resulting β-ketoacid. researchgate.netmdpi.com
Candida rugosa Lipase (CRL)Racemic Methyl-Branched Carboxylic AcidsEsterificationHigh enantioselectivity (E = 15-40) for (R)-3-methylcarboxylic acids. diva-portal.org
Pseudomonas cepacia Lipase (PCL)Primary 2-MethylalcoholsAcylationHigh enantioselectivity (E > 100) for resolving 3-aryl-2-methyl-1-propanols. diva-portal.org
Various Lipases (CRL, MML, RNL, PFL)Biphenyl DiesterChemoselective HydrolysisHigh selectivity for the formation of the unsymmetric mono-acid product. nih.gov

Research-Scale Optimization of Synthetic Routes

Optimizing synthetic routes on a research scale is critical for improving efficiency, yield, and stereoselectivity while ensuring the practicality of the method. This process involves the systematic variation of reaction parameters to find the ideal conditions for a specific transformation.

For stereoselective catalytic hydrogenations, optimization often focuses on the catalyst system. This includes screening different combinations of metal precursors and chiral ligands to maximize enantioselectivity. nih.gov Further refinement involves adjusting the catalyst loading; for instance, a gram-scale asymmetric hydrogenation was successfully performed with a catalyst loading as low as 0.002 mol% without sacrificing enantioselectivity. rsc.org Reaction conditions such as hydrogen pressure, temperature, and solvent are also crucial variables. nih.govthieme-connect.com In some cases, the addition of a co-catalyst can dramatically improve performance. For example, in the hydrogenation of an enamide, adding a simple achiral acid (acetic acid) to the chiral phosphoric acid catalyst significantly accelerated the reaction and improved the yield from 53% to 93% at a low (1 mol%) chiral catalyst loading. nih.gov

In asymmetric alkylation methods like Evans', optimization centers on the reaction temperature, the choice of base for enolate formation (e.g., nBuLi, NaHMDS), and the solvent. bristol.ac.uk Achieving high diastereoselectivity often requires cryogenic temperatures (-78 °C) and precise control over the addition of reagents to suppress side reactions. vulcanchem.com

For chemoenzymatic approaches, optimization involves screening different enzymes for the desired activity and selectivity. nih.gov Reaction parameters such as pH, temperature, organic co-solvent, and water activity are systematically varied to enhance enzyme performance and stability. nih.govmdpi.com For example, the incorporation of conjugated linoleic acid into phospholipids (B1166683) via lipase-catalyzed acidolysis was significantly improved by adding a water mimic (DMF) and reducing the water activity, which increased the effective incorporation by 25–30%. mdpi.com These optimization efforts are essential for transforming a promising chemical reaction into a robust and efficient synthetic method.

Stereochemical Investigations and Conformational Analysis

Chiral Centers and Isomerism in 4,5-Dimethyloctanoic Acid

This compound has a molecular structure that contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at the 4th and 5th positions of the octanoic acid chain. The presence of two distinct chiral centers gives rise to multiple stereoisomers.

The number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

The four stereoisomers of this compound are:

(4R, 5R)-4,5-dimethyloctanoic acid

(4S, 5S)-4,5-dimethyloctanoic acid

(4R, 5S)-4,5-dimethyloctanoic acid

(4S, 5R)-4,5-dimethyloctanoic acid

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. Similarly, the (4R, 5S) and (4S, 5R) isomers constitute another pair of enantiomers. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For instance, (4R, 5R)-4,5-dimethyloctanoic acid and (4R, 5S)-4,5-dimethyloctanoic acid are diastereomers.

Table 1: Stereoisomers of this compound and Their Relationships

Isomer Enantiomeric Pair Diastereomeric Relationship Examples
(4R, 5R) (4S, 5S) Diastereomer of (4R, 5S) and (4S, 5R)
(4S, 5S) (4R, 5R) Diastereomer of (4R, 5S) and (4S, 5R)
(4R, 5S) (4S, 5R) Diastereomer of (4R, 5R) and (4S, 5S)

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or the absolute and relative stereochemistry, of the different isomers of this compound requires sophisticated analytical techniques. The relative stereochemistry refers to the orientation of groups within a molecule relative to one another, while the absolute stereochemistry defines the exact spatial arrangement of these groups.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While the carboxylic acid chromophore in this compound has a weak electronic transition in the accessible UV region, derivatization of the carboxyl group to introduce a stronger chromophore can enhance the CD signal, allowing for stereochemical analysis.

For example, converting the carboxylic acid to an amide or ester with a chiral, chromophoric reagent can create derivatives whose CD spectra are indicative of the stereochemistry at the adjacent chiral centers. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often through comparison with theoretically calculated spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules.

2D NMR: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the relative stereochemistry by detecting through-space interactions between protons. For the different diastereomers of this compound, the spatial proximity of the methyl groups and protons on the chiral centers will vary, leading to different NOESY correlations that can help in assigning the relative configuration.

Isotopic Labeling: While not routinely used for simple molecules, isotopic labeling can be a powerful tool in more complex NMR experiments to trace connectivities and elucidate stereochemical relationships.

Dynamic NMR: This technique is more relevant for molecules with conformational flexibility, allowing the study of the energetics of different conformations. For this compound, it could provide insights into the rotational barriers around the C4-C5 bond in the different diastereomers.

A common NMR method for determining the enantiomeric purity and assigning the absolute configuration of chiral carboxylic acids involves the use of chiral solvating agents or chiral derivatizing agents. For instance, reacting the racemic this compound with a chiral alcohol to form diastereomeric esters would result in distinct NMR signals for each diastereomer, allowing for their quantification and potentially the assignment of their stereochemistry.

Gas chromatography (GC) is a high-resolution separation technique that can be adapted for the analysis of stereoisomers. aocs.org Since enantiomers have identical physical properties, they cannot be separated on a standard achiral GC column. However, by converting the enantiomers of this compound into diastereomers, their separation becomes possible.

This is typically achieved by esterifying the carboxylic acid with a chiral alcohol, such as (R)- or (S)-2-butanol, to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a conventional achiral GC column. The relative retention times of the diastereomeric esters can be used to determine the enantiomeric composition of the original acid. Furthermore, by using a standard of a known stereoisomer, the absolute configuration of the separated isomers can be assigned. Chiral GC columns, which have a chiral stationary phase, can also be used to separate the enantiomers of derivatized this compound directly. nih.gov

Table 2: Hypothetical GC Retention Times for Diastereomeric Esters of this compound

Original Acid Isomer Derivatizing Alcohol Diastereomeric Ester Formed Hypothetical Retention Time (min)
(4R, 5R) (R)-2-Butanol (4R, 5R)-acid-(R)-alcohol 12.5
(4S, 5S) (R)-2-Butanol (4S, 5S)-acid-(R)-alcohol 12.8
(4R, 5S) (R)-2-Butanol (4R, 5S)-acid-(R)-alcohol 13.2

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

The stereochemistry of a molecule is paramount in its interaction with other chiral molecules, including biological receptors, enzymes, and transport proteins. nih.govnih.gov The precise three-dimensional arrangement of functional groups determines how a molecule fits into a binding site, much like a key fits into a lock. Consequently, the different stereoisomers of this compound are expected to exhibit different biological activities.

In many cases, only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even have an undesirable effect. nih.gov This is because biological systems are themselves chiral, being composed of L-amino acids and D-sugars.

For instance, many insect pheromones are fatty acid derivatives with one or more chiral centers, and their biological activity is often highly dependent on their stereochemistry. Different stereoisomers can elicit different behavioral responses, or be completely inactive. While the specific biological role of this compound is not extensively documented, it is plausible that if it does have a biological function, this function will be stereospecific. The different spatial arrangements of the methyl groups in the four stereoisomers of this compound would lead to distinct interactions with a chiral receptor, potentially resulting in different biological outcomes.

Metabolic Pathways and Biochemical Transformations

In Vivo and In Vitro Degradation Studies

The degradation of branched-chain fatty acids has been investigated in various model systems. Although specific studies on 4,5-dimethyloctanoic acid are not extensively available, research on analogous compounds, such as 3,6-dimethyloctanoic acid in guinea-pig kidney slices, provides a robust model for its metabolic fate. semanticscholar.org This model suggests an initial α-oxidation step to bypass the methyl group, followed by β-oxidation.

Due to the presence of a methyl group on a carbon atom that would interfere with standard β-oxidation, branched-chain fatty acids like this compound are thought to initially undergo α-oxidation. semanticscholar.orgsmpdb.ca This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. libretexts.org In humans, α-oxidation primarily occurs in peroxisomes and is crucial for the breakdown of dietary phytanic acid, another β-methylated fatty acid. core.ac.uk The initial step in this pathway is the activation of the fatty acid to its CoA-ester. core.ac.uk This is followed by a hydroxylation reaction. For instance, studies on the degradation of 3,6-dimethyloctanoic acid in guinea-pig kidney slices indicate that it is first degraded by an α-oxidation mechanism. semanticscholar.org This initial step is critical for preparing the molecule for subsequent degradation.

Following the initial α-oxidation, the resulting shorter-chain fatty acid can then enter the β-oxidation pathway. In the case of 3,6-dimethyloctanoic acid, α-oxidation yields 2,5-dimethylheptanoic acid. semanticscholar.org This new compound is then a suitable substrate for β-oxidation, a process that sequentially cleaves two-carbon units (acetyl-CoA) from the fatty acyl chain. wikipedia.org The β-oxidation of 2,5-dimethylheptanoic acid proceeds to form 3-methylvaleric acid. semanticscholar.org This demonstrates that the initial placement of methyl groups dictates the specific sequence of oxidative steps.

Table 1: Metabolic Degradation of a Model Dimethyloctanoic Acid

Initial CompoundMetabolic ProcessProduct(s)
3,6-dimethyloctanoic acidAlpha-Oxidation2,5-dimethylheptanoic acid
2,5-dimethylheptanoic acidBeta-Oxidation3-methylvaleric acid

This table is based on the reported degradation of 3,6-dimethyloctanoic acid in guinea-pig kidney slices and serves as a model for the likely degradation of this compound. semanticscholar.org

The metabolism of certain branched-chain fatty acids is characterized by an elegant alternation between α- and β-oxidation pathways. semanticscholar.org The degradation of 3,6-dimethyloctanoic acid to 2,5-dimethylheptanoic acid (via α-oxidation) and then to 3-methylvaleric acid (via β-oxidation) is a clear example of this metabolic strategy. semanticscholar.org This sequence is necessary to bypass the steric hindrance posed by methyl groups at various positions along the fatty acid chain. Once a metabolite like 3-methylvaleric acid is formed, it can be further catabolized, potentially through another round of α-oxidation, as it is a 3-methyl-branched acid. semanticscholar.orgresearchgate.net

Role in Fatty Acid Catabolism and Energy Metabolism

Branched-chain fatty acids are important participants in energy metabolism. frontiersin.orgnih.gov The catabolism of compounds like this compound ultimately feeds into the central energy-producing pathways of the cell. The acetyl-CoA and propionyl-CoA generated from β-oxidation can enter the citric acid cycle to produce ATP. smpdb.cawikipedia.org Specifically, acetyl-CoA combines with oxaloacetate to form citrate, initiating the cycle, while propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate. libretexts.org In this way, the carbon skeleton of this compound is completely oxidized to provide cellular energy. smpdb.ca The regulation of branched-chain fatty acid metabolism is interconnected with the metabolism of other major nutrients like carbohydrates and amino acids to maintain metabolic homeostasis. frontiersin.orgnih.gov

Enzymatic Interactions and Substrate Specificity (e.g., Aminotransferases)

The degradation of this compound is contingent on the action of specific enzymes. The α-oxidation pathway involves enzymes such as phytanoyl-CoA hydroxylase, which has been shown to act on various 3-methyl-branched substrates. semanticscholar.org The subsequent β-oxidation cycles are carried out by a suite of enzymes including acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. wikipedia.org

While the direct interaction of this compound with aminotransferases in the context of its degradation is not well-documented, branched-chain amino acid aminotransferases (BCAT) play a crucial role in the biosynthesis of branched-chain fatty acids in some organisms. drugbank.comoup.com In certain bacteria, BCATs catalyze the deamination of branched-chain amino acids (like valine, leucine, and isoleucine) to their corresponding α-keto acids. oup.com These α-keto acids can then serve as precursors for the synthesis of branched-chain fatty acids. oup.com For instance, a deficiency in the aminotransferase IlvE in Staphylococcus carnosus impairs the production of branched-chain fatty acid precursors from amino acids. drugbank.comoup.com This highlights the broader connection between amino acid and branched-chain fatty acid metabolism, even if the specific role of aminotransferases in the catabolism of this compound in mammals remains to be fully elucidated.

Biological Activity and Exploration of Mechanisms of Action

Anti-inflammatory Properties (based on in vitro and preclinical studies)

While this suggests a potential area of interest, there is no specific data to confirm or quantify any intrinsic anti-inflammatory activity for this particular molecule. Research on other fatty acids has shown that they can modulate inflammatory pathways, but these effects are highly dependent on their specific structure.

Antimicrobial Properties (based on in vitro and preclinical studies)

There is a lack of specific studies investigating the antimicrobial capabilities of 4,5-dimethyloctanoic acid. The compound has been named in a patent application related to compositions that may include antimicrobial agents, but no data on its specific activity was provided. google.com

Generally, certain fatty acids are known to possess antimicrobial properties, disrupting bacterial cell membranes or interfering with cellular processes. The effectiveness of these actions is determined by factors such as chain length, saturation, and branching. Without dedicated preclinical studies, the antimicrobial potential of this compound remains speculative.

Interactions with Biological Systems and Potential Influences on Metabolic Pathways

While direct research on this compound's metabolic impact is scarce, this is the area with the most substantive information from related compounds. Structurally similar branched-chain fatty acids are known to be investigated for their interactions with biological systems, particularly fatty acid metabolism. It is hypothesized that, like its isomers, this compound could influence metabolic pathways. google.com

Studies on related dimethyl-substituted fatty acids suggest they can be processed by metabolic enzymes, potentially influencing energy homeostasis and lipid metabolism. The unique branching pattern created by the methyl groups can affect how the molecule is recognized and utilized by enzymes involved in metabolic processing. For example, research into other medium-chain fatty acids has provided insights into enzyme substrate specificity. The inclusion of this compound in patents for drug delivery systems suggests it may be explored for its pharmacokinetic properties and interactions with biological matrices. google.com

Research into Potential as Precursors for Bioactive Compounds (e.g., pharmaceuticals)

This compound has been identified in patent literature as a potential precursor or structural component for the synthesis of more complex, pharmacologically active molecules. google.comgoogle.comgoogle.comgoogle.com Its carbon backbone and functional group make it a viable building block in organic synthesis.

Patents have listed it as a possible component in the structure of prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. google.comgoogle.com This suggests its potential utility in modifying the properties of a parent drug to improve aspects like absorption, distribution, or toxicity. For example, it has been cited as a potential alpha-2-delta ligand, a class of compounds used to treat neuropathic pain, indicating its role as a scaffold for developing new therapeutic agents. google.com

Table 1: Examples of Bioactive Compounds Containing Related Fatty Acid Structures (Illustrative table based on related compounds, as direct data for this compound is unavailable)

Bioactive Compound Class Related Structural Moiety Reported Biological Activity
Sodium Channel Modulators Pyridone Amides (potential linkage) Neuropathic Pain Treatment
Alpha-2-Delta Ligands Amino-Fatty Acids Neuropathic Pain Treatment

Exploration of Specific Biological Effects (e.g., anticonvulsant efficacy in animal models, cytotoxicity against tumor cells in cell lines)

Anticonvulsant Efficacy: There are no dedicated preclinical studies demonstrating the anticonvulsant efficacy of this compound in animal models. The compound is mentioned in a patent for a combination therapy that includes an anticonvulsant, but this does not provide evidence of its own activity. googleapis.com The established screening models for anticonvulsant drugs, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, have not been reported in the literature for this specific compound.

Cytotoxicity Against Tumor Cells: Direct evidence of the cytotoxicity of this compound against tumor cell lines is not available. However, more complex molecules containing structurally related amino-fatty acid moieties have been isolated from natural sources and have demonstrated cytotoxic effects. For instance, certain marine peptides incorporating amino-hydroxy-dimethyl-hexanoic acid residues have shown activity against human colon carcinoma cells. It is crucial to note that the activity in these cases is attributed to the entire complex peptide, not the individual fatty acid component.

Patents related to the treatment of certain cancers or endometriosis have listed this compound among large groups of potential chemical structures, but without providing specific cytotoxicity data (e.g., IC50 values) for the compound itself. google.comgoogle.com

Table 2: Cytotoxicity Data for Complex Molecules Containing Related Moieties (Illustrative table; activity is not attributed to the simple fatty acid)

Complex Molecule Source Cell Line Reported Effect
Marine Sponge Peptides Human Colon Carcinoma (HCT-116) Cytotoxic
Marine Peptides Anti-HIV Activity Neutralizing Activity

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 4,5-dimethyloctanoic acid from complex mixtures and determining its concentration. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acids. wikipedia.org For the analysis of carboxylic acids such as this compound, which have high polarity, a derivatization step is typically required to increase their volatility. d-nb.infonih.gov Common derivatization methods include esterification to form methyl or other alkyl esters. nih.govresearchgate.net

The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase of the capillary column. wikipedia.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. wikipedia.org Selected ion monitoring (SIM) can be employed to enhance the sensitivity of the analysis for quantifying trace amounts of the target analyte. researchgate.net

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

Parameter Typical Setting
Column Fused-silica capillary column (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Temperature Program Ramped, e.g., initial hold then increase to a final temperature
Ionization Mode Electron Ionization (EI)

| Mass Analyzer | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. aocs.org For carboxylic acids like this compound, reversed-phase HPLC is a common approach. sielc.comprotocols.io In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

Detection in HPLC can be achieved through various detectors. While this compound lacks a strong chromophore for UV-Vis detection, derivatization with a UV-active compound can be employed. Alternatively, a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer can be used. aocs.org The retention time of the compound under specific conditions is used for its identification and the peak area for its quantification. jrespharm.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comnih.gov This technique is particularly useful for analyzing this compound in complex biological or environmental samples without the need for extensive sample cleanup. researchgate.netunimi.it The initial mass spectrometer (MS1) selects the molecular ion of the analyte, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), providing a highly specific method for identification and quantification. mdpi.com This multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio, allowing for very low detection limits. mdpi.com

Table 2: Example LC-MS/MS Parameters for Carboxylic Acid Analysis

Parameter Typical Setting
LC Column Reversed-phase (e.g., C8 or C18) mdpi.com
Mobile Phase Gradient of water and acetonitrile/methanol with additives like formic acid unimi.itnih.gov
Ionization Source Electrospray Ionization (ESI), often in negative ion mode unimi.it

| Scan Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers and diastereomers. csfarmacie.czmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. csfarmacie.czresearchgate.net

Common types of CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases. csfarmacie.czsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. chiraltech.comsigmaaldrich.com By comparing the retention times and peak areas to those of known standards, the enantiomeric and diastereomeric purity of a sample of this compound can be accurately determined. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Purity

Spectroscopic methods provide detailed information about the molecular structure and are essential for confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. measurlabs.com

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. pressbooks.pub For this compound, the ¹H NMR spectrum would show distinct signals for the methyl, methylene (B1212753), and methine protons, with their chemical shifts and splitting patterns confirming the carbon skeleton. msu.edu The integration of the peak areas corresponds to the number of protons giving rise to each signal. ox.ac.uk

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in the molecule. ceitec.czucl.ac.uk The chemical shift of each carbon signal indicates its electronic environment (e.g., carboxyl, methine, methylene, methyl). msu.edupdx.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. pressbooks.pub

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. harvard.edulibretexts.org

COSY spectra show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. magritek.com

HSQC spectra correlate directly bonded proton and carbon atoms. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift Range (ppm)
Carboxylic Acid (C=O) 175 - 185
Methine (CH) 30 - 45
Methylene (CH₂) adjacent to COOH 30 - 40
Other Methylene (CH₂) groups 20 - 40

| Methyl (CH₃) | 10 - 25 |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural elucidation and identification of this compound. When subjected to ionization, typically through electron impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.

The molecular ion peak (M+), representing the intact molecule, is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 172.26 g/mol . nih.gov However, due to the high energy of EI, this peak may be of low intensity or absent altogether. libretexts.orgmsu.edu The fragmentation pattern is primarily dictated by the carboxylic acid group and the branched alkyl chain.

Key fragmentation pathways for short-chain and branched carboxylic acids include:

Alpha Cleavage: The bonds adjacent to the carbonyl group (C=O) are susceptible to cleavage. This can result in the loss of the hydroxyl group (-OH), producing a prominent fragment at m/z 155 (M-17), or the loss of the entire carboxyl group (-COOH), leading to a fragment at m/z 127 (M-45). libretexts.org

McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, which typically results in the loss of a neutral alkene molecule and the formation of a charged enol.

Alkyl Chain Fragmentation: The branched nature of the C10 backbone leads to a series of fragmentation events, producing clusters of peaks separated by 14 mass units (representing successive losses of CH₂ groups). libretexts.org The presence of methyl groups at the C4 and C5 positions influences the stability of the resulting carbocations, leading to characteristic fragments from cleavage at these branch points.

The complex fragmentation patterns generated by these processes can be used to definitively identify the compound, even in trace amounts. msu.edu

Derivatization Strategies for Enhanced Detection and Analysis

Due to its polarity and potential for strong intermolecular hydrogen bonding, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and low sensitivity. gnomio.com Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection. gnomio.comjfda-online.com

The primary target for derivatization in this compound is the active hydrogen of the carboxylic acid group. sigmaaldrich.com Common strategies involve alkylation or silylation.

Silylation: This is one of the most common derivatization techniques, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered compounds. sigmaaldrich.comoup.comgcms.cz The resulting TMS esters are significantly more volatile and stable for GC analysis. gcms.cz

Alkylation/Esterification: This process converts the carboxylic acid into an ester. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that creates pentafluorobenzyl esters. nih.govnih.govresearchgate.net This not only improves volatility but also introduces electrophoric groups, dramatically enhancing sensitivity for Electron Capture Detection (ECD). gnomio.com Other alkylating agents include 4-t-butylbenzyl bromide, which forms esters that generate stable tertiary benzyl (B1604629) cations in MS, improving sensitivity. d-nb.info

Derivatization for LC-MS: For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and chromatographic retention on reversed-phase columns. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) convert carboxylic acids into 3-nitrophenylhydrazones, which show enhanced detection sensitivity in negative electrospray ionization (ESI) mode. mdpi.comnih.gov Aniline (B41778) has also been used in conjunction with isotope dilution strategies for absolute quantification. plos.org

The choice of derivatization reagent depends on the analytical technique (GC or LC), the detector being used, and the nature of the sample matrix. gcms.cz

Interactive Table: Common Derivatization Reagents for Carboxylic Acid Analysis Select a reagent from the dropdown to see its details.

ReagentFull NameTechniqueDerivative FormedKey AdvantageReference

Quantitative Analysis in Complex Research Matrices (e.g., biological samples)

Quantifying this compound in complex biological matrices such as plasma, serum, feces, or tissue presents significant challenges due to the presence of numerous interfering compounds. nih.govnih.gov Robust methods combining efficient sample preparation with highly selective and sensitive analytical instrumentation are required.

Sample Preparation: The first step typically involves isolating the fatty acids from the bulk matrix. This is often achieved through liquid-liquid extraction (LLE) after acidification of the sample to protonate the carboxylic acid, making it more soluble in an organic solvent like methyl tert-butyl ether. nih.gov For some applications, solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes. mdpi.com

Analytical Techniques: Both GC-MS and LC-MS/MS are powerful tools for the quantitative analysis of branched-chain fatty acids in biological samples. nih.govmdpi.com

GC-MS: Following extraction and derivatization (e.g., with PFBBr), GC-MS methods can provide excellent separation and sensitivity. nih.govresearchgate.net Isotope dilution is a common quantification strategy, where a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled fatty acids) is added to the sample at the beginning of the preparation process. plos.org This allows for the correction of analyte loss during extraction and derivatization, leading to high accuracy and precision. Methods have been developed to quantify short- and branched-chain fatty acids in mouse feces with detection limits in the sub-micromolar range (0.244–0.977 µM) and recovery rates between 55.7% and 97.9%. nih.govresearchgate.net

LC-MS/MS: This technique is particularly useful for analyzing derivatized fatty acids without requiring high volatility. mdpi.com For instance, an LC-MS/MS method using 3-nitrophenylhydrazone derivatization for the analysis of short-chain fatty acids in human serum reported limits of quantification (LOQs) ranging from 3 to 19 ng/mL with recoveries between 94% and 114%. nih.gov Another advanced method, SQUAD (SCFA Quantification using Aniline Derivatization), combines aniline derivatization with an isotope dilution strategy for absolute quantification by LC-MS/MS, achieving a lower limit of quantification of 160 to 310 nM in complex biological samples. plos.org

The selection of the analytical method depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Table: Performance of Quantitative Methods for Fatty Acid Analysis in Biological Samples

TechniqueMatrixKey Performance MetricsReference
GC-MS with PFBBr DerivatizationMouse FecesLOD: 0.244–0.977 µM; Recovery: 55.7–97.9% nih.govresearchgate.net
LC-MS/MS with 3-NPH DerivatizationHuman SerumLOQ: 3–19 ng/mL; Recovery: 94–114% nih.gov
LC-MS/MS with Aniline Derivatization (SQUAD)Biological SamplesLLOQ: 160–310 nM; Precision: <3% RSD plos.org
GC-MS (Direct Injection)Plasma, Serum, FecesValidated for simultaneous SCFA quantification nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Complete Biological Pathways and Regulatory Mechanisms

A primary objective for future research is the complete mapping of the biosynthetic and metabolic pathways involving 4,5-dimethyloctanoic acid. While related branched-chain fatty acids are known to function as pheromones in various insect species, such as the carpenter ant Camponotus modoc and the longhorned beetle Prionus californicus, the specific enzymatic steps and regulatory networks governing their production and degradation remain largely uncharacterized. nih.govoup.com7universum.com For instance, the accumulation of similar compounds, like 4,6-dimethylnonanoic acid, is linked to peroxisomal biogenesis disorders, suggesting that this compound may also be processed through peroxisomal and mitochondrial β-oxidation pathways. vulcanchem.com Future investigations will likely focus on identifying the specific acyl-CoA synthetases, oxidases, and thioesterases responsible for its metabolism and how these pathways are regulated at the genetic and protein levels.

Design and Synthesis of Novel Bioactive Analogs with Tunable Properties

The synthesis of novel analogs of this compound is a promising avenue for exploring structure-activity relationships (SAR) and developing new functional molecules. By systematically modifying the structure—for example, by altering the chain length, the position of the methyl branches, or introducing different functional groups like fluorine—researchers can fine-tune the compound's properties. solubilityofthings.com The synthesis of fluorinated analogs, such as 8-fluoro-4,4-dimethyloctanoic acid, can enhance lipophilicity and metabolic stability, potentially leading to compounds with altered biological interactions. solubilityofthings.com This approach is crucial for understanding the key molecular features required for its biological function, whether as a pheromone, a metabolic intermediate, or a potential therapeutic agent. mdpi.com

Advanced Stereochemical Control in De Novo Synthesis

This compound possesses two chiral centers at carbons 4 and 5, meaning it can exist as four distinct stereoisomers ((4R,5R), (4S,5S), (4R,5S), and (4S,5R)). The biological activity of such molecules is often highly dependent on their specific stereochemistry, as seen in insect pheromones where only one specific isomer is active. nih.govoup.com A significant future challenge and opportunity lie in the development of advanced synthetic methods that provide precise control over the stereochemistry at these centers. Techniques such as chemoenzymatic synthesis, the use of chiral auxiliaries, and asymmetric catalysis will be instrumental. mdpi.comdiva-portal.org Achieving stereoselective synthesis of all four isomers will be essential for definitively assigning biological function to each specific configuration and understanding their interactions with chiral biological receptors. rsc.orgfuture4200.com

Integration with Omics Technologies (e.g., Metabolomics, Lipidomics)

The integration of this compound research with "omics" technologies, particularly metabolomics and lipidomics, will provide a systems-level understanding of its role in biology. mdpi.com Untargeted metabolomics can help identify and quantify this compound in complex biological samples, revealing its presence in tissues or fluids where it was previously unknown. researchgate.netfrontlinegenomics.com This approach can uncover novel correlations between the levels of this fatty acid and specific physiological or pathological states, as has been demonstrated for other metabolites in conditions like cancer cachexia. nih.gov By analyzing the broader metabolome, researchers can place this compound within the context of larger metabolic networks, identifying upstream precursors and downstream products and elucidating its connections to other biochemical pathways. vulcanchem.com

Investigation in Specific Preclinical Disease Models

Building on findings from metabolomics studies, a critical future step will be to investigate the role of this compound in specific preclinical disease models. For example, the established link between the accumulation of 4,6-dimethylnonanoic acid and peroxisomal disorders like Zellweger syndrome provides a strong rationale for investigating this compound in similar models of metabolic disease. vulcanchem.com By studying its effects in animal models of genetic metabolic disorders or other conditions where fatty acid metabolism is dysregulated, scientists can determine if the compound acts as a biomarker, a causative agent, or a potential therapeutic molecule. This targeted in-vivo research is essential for translating fundamental chemical and biochemical knowledge into potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,5-dimethyloctanoic acid, and what are the key reaction parameters to optimize yield?

  • Methodological Answer : Synthesis typically involves alkylation or esterification strategies. For example, starting with octanoic acid derivatives, researchers can introduce methyl groups at positions 4 and 5 via nucleophilic substitution or catalytic methylation. Key parameters include temperature control (60–80°C for optimal reactivity) and catalyst selection (e.g., palladium-based catalysts for selective methylation). Post-synthesis, purification via fractional distillation or HPLC is critical to isolate the target compound . Characterization should include 1H^1H-NMR (peaks at δ 1.2–1.5 ppm for methyl groups) and GC-MS (m/z 172 for molecular ion) to confirm structure .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices using GC-MS?

  • Methodological Answer : Sample preparation involves liquid-liquid extraction with ethyl acetate to isolate the compound from biological fluids. Derivatization (e.g., silylation) enhances volatility for GC-MS analysis. Calibration curves using deuterated internal standards (e.g., d3_3-4,5-dimethyloctanoic acid) improve precision. Key parameters:

  • Column: DB-5MS (30 m × 0.25 mm ID).
  • Oven program: 50°C (2 min) → 10°C/min → 280°C (5 min).
  • Quantify via selected ion monitoring (SIM) at m/z 172 and 145 .

Q. What natural sources of this compound have been documented, and what extraction methods are effective?

  • Methodological Answer : The compound is identified in Claviceps purpurea (ergot fungus) as a minor constituent. Extraction involves Soxhlet extraction with hexane/ethanol (3:1 v/v) for 8–12 hours, followed by silica gel chromatography (eluent: hexane/ethyl acetate 9:1) to isolate the acid. Confirmation via FT-IR (C=O stretch at 1700–1720 cm1^{-1}) and comparison with NIST spectral libraries is advised .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Researchers should:

  • Standardize protocols: Use identical cell lines (e.g., HepG2 for hepatotoxicity studies) and solvent controls (DMSO ≤0.1%).
  • Validate findings via orthogonal assays (e.g., compare MTT assays with flow cytometry).
  • Perform meta-analyses to identify confounding variables (e.g., pH, temperature) .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}) elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Incorporate 13C^{13}\text{C}-labeled methyl groups at positions 4 and 5 during synthesis. Track metabolites via LC-MS/MS in hepatocyte cultures. Key steps:

  • Incubate labeled compound with primary hepatocytes for 24–48 hours.
  • Extract metabolites using acetonitrile precipitation.
  • Analyze via high-resolution MS (Q-TOF) to identify 13C^{13}\text{C}-enriched intermediates (e.g., β-oxidation products) .

Q. What computational approaches predict the physicochemical properties of this compound for drug delivery applications?

  • Methodological Answer : Use molecular dynamics (MD) simulations to estimate logP (predicted logP = 3.2 ± 0.1) and solubility. Tools like COSMO-RS or Schrodinger’s QikProp model membrane permeability. Validate predictions experimentally via shake-flask assays (octanol/water partitioning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.